2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2,3,4-trifluorobenzoyl chloride and 4-phenyl-1H-pyrazole.
Step 1: The 2,3,4-trifluorobenzoyl chloride is reacted with an appropriate amine to form the corresponding amide.
Step 2: The amide is then coupled with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at temperatures ranging from room temperature to reflux, depending on the specific step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these are typically less reactive due to the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Substituted derivatives where the trifluoromethyl groups have been replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory or oncological pathways.
Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trifluoro-N-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a methyl group instead of a phenyl group on the pyrazole ring.
2,3,4-trifluoro-N-(2-(4-ethyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with an ethyl group instead of a phenyl group on the pyrazole ring.
Uniqueness
The presence of the phenyl group on the pyrazole ring in 2,3,4-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide provides unique steric and electronic properties that can influence its reactivity and binding interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,3,4-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-15-7-6-14(16(20)17(15)21)18(25)22-8-9-24-11-13(10-23-24)12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYMVAWNZNCPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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